molecular formula C8H6F3N5 B8357884 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine

2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No. B8357884
M. Wt: 229.16 g/mol
InChI Key: CIUSKZBVHMHVRQ-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

A Parr Shaker bottle was charged with Pd/C (10% wet; degussa type; 300 mg) and the 5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine (1.18 g, 4.55 mmol) in ethyl acetate (91 mL). Shaked at 40 psi of H2 (g) for 8 hours. Crude mixture filtered through celite and concentrated under reduced pressure to afford 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine (1.78 g, 98%) as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ 5.85 (s, 2H) 8.15 (s, 1H) 8.18 (s, 2H) 8.95 (s, 1H); MS (M+1): 230.2.
Name
5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([N:10]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[N:11]2)=[N:8][CH:9]=1)([O-])=O>C(OCC)(=O)C.[Pd]>[F:18][C:15]([F:16])([F:17])[C:13]1[CH:12]=[N:11][N:10]([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][N:6]=2)[CH:14]=1

Inputs

Step One
Name
5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine
Quantity
1.18 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=NC1)N1N=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
91 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Crude mixture filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(C=1C=NN(C1)C1=NC=C(C=N1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 170.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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